molecular formula C12H17BrN4O2 B12231375 4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide

4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B12231375
M. Wt: 329.19 g/mol
InChI Key: CJLYPWQRFSUEGA-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide is a chemical compound with a complex structure that includes a bromopyrimidine moiety and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-bromopyrimidine, which is then reacted with appropriate reagents to introduce the piperidine and carboxamide groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, as an endothelin receptor antagonist, it binds to endothelin receptors and inhibits their activity, which can lead to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17BrN4O2

Molecular Weight

329.19 g/mol

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C12H17BrN4O2/c1-16(2)12(18)17-5-3-10(4-6-17)19-11-14-7-9(13)8-15-11/h7-8,10H,3-6H2,1-2H3

InChI Key

CJLYPWQRFSUEGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br

Origin of Product

United States

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